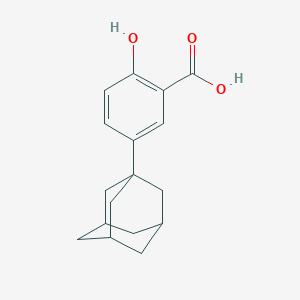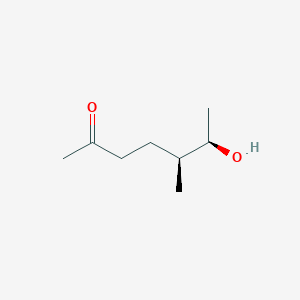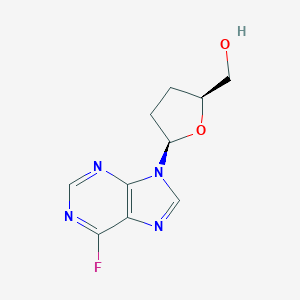
6-Fluoro-ddP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-ddP is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom at the 6th position and the absence of hydroxyl groups at the 2nd and 3rd positions of the pentofuranosyl ring make this compound unique and potentially useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-ddP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6th position of the purine ring.
Glycosylation: Attachment of the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety to the purine base.
Deprotection: Removal of any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
6-Fluoro-ddP can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学研究应用
6-Fluoro-ddP has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and nucleic acid metabolism.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-ddP involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 6th position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to disrupted DNA and RNA replication.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have a fluorine atom.
6-Fluoro-9H-purine: Contains a fluorine atom at the 6th position but lacks the glycosyl moiety.
2’,3’-Dideoxy-6-fluoroadenosine: Similar structure but with different glycosylation patterns.
Uniqueness
6-Fluoro-ddP is unique due to its specific combination of fluorination and glycosylation, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
132194-24-2 |
|---|---|
分子式 |
C10H11FN4O2 |
分子量 |
238.22 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI 键 |
SZWXQUMUPFALSF-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F |
规范 SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
Key on ui other cas no. |
132194-24-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
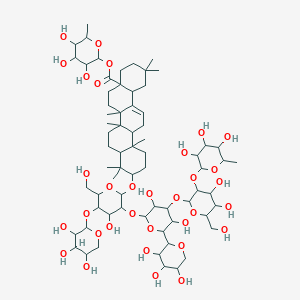
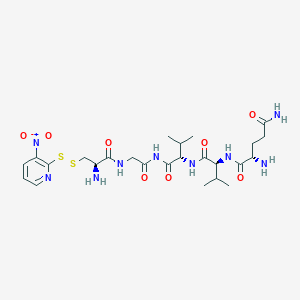
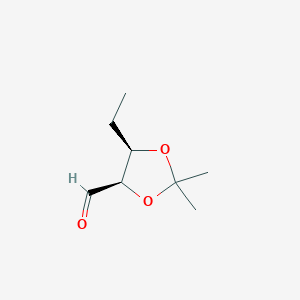
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)

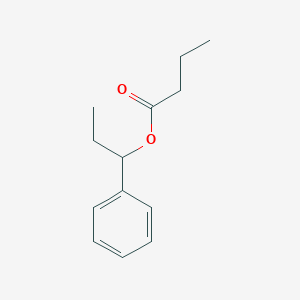
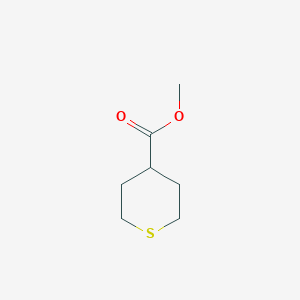
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)
